FIBF-d7 (hydrochloride) is classified under synthetic opioids and is utilized in research settings, particularly in pharmacokinetics and toxicology studies. It serves as an internal standard in various analytical techniques to ensure accurate quantification of FIBF in biological samples. The compound can be sourced from several chemical suppliers, including Cayman Chemical and LGC Standards, which provide it as a crystalline solid for laboratory use .
The synthesis of FIBF-d7 (hydrochloride) involves the incorporation of deuterium into the molecular structure of FIBF. While specific synthetic routes for FIBF-d7 are not detailed in the available literature, it typically follows the general protocols for synthesizing deuterated compounds. These methods may involve:
FIBF-d7 (hydrochloride) can participate in various chemical reactions typical for synthetic opioids. These may include:
The stability and reactivity profile largely depend on the functional groups present in its structure.
As an internal standard for FIBF quantification, FIBF-d7 (hydrochloride) does not exhibit pharmacological activity itself but rather assists in understanding the pharmacokinetics of FIBF. The mechanism by which FIBF operates involves binding to opioid receptors in the central nervous system, leading to analgesic effects. The presence of FIBF-d7 allows researchers to accurately measure concentrations of FIBF and its metabolites in biological samples.
Relevant analyses often include:
FIBF-d7 (hydrochloride) is primarily used in:
FIBF-d7 hydrochloride features systematic substitution of deuterium at seven alkyl positions, generating a distinct molecular signature for traceability in analytical assays. Key structural attributes include:
Table 1: Molecular Properties of FIBF-d7 Hydrochloride and Related Deuterated Opioids
Compound | Molecular Formula | Molecular Weight | Deuterium Sites |
---|---|---|---|
FIBF-d7 hydrochloride | C₂₃H₂₂D₇FN₂O·HCl | 412.0 | Isobutyryl methyl groups + aliphatic |
Rotigotine-d7 HCl | C₁₉H₁₉D₇ClNOS | 358.98 | Ethylthiophene side chain |
n-Propyl-amine-d7 HCl | C₃H₃D₇ClN | 102.61 | Full propyl backbone |
Belotecan-d7 HCl | C₂₅H₂₁D₇ClN₃O₄ | 477.00 | Ethylpiperidine moiety |
Deuterium incorporation shifts vibrational frequencies in infrared spectroscopy (C–D stretch ~2,100 cm⁻¹ vs C–H ~2,900 cm⁻¹) and alters retention times in chromatographic systems. Mass spectrometry reveals a characteristic +7 Da shift in molecular ions compared to non-deuterated FIBF, with signature fragmentation patterns including [M+H]⁺ m/z 376.3 → 379.3 after HCl dissociation [2] [8].
FIBF-d7 hydrochloride is characterized as a crystalline solid with stability parameters critical for research reproducibility:
The crystalline structure enhances handling safety by reducing aerosolization risks compared to powdered forms. However, isotopic exchange may occur under extreme pH (<2 or >10) or prolonged aqueous exposure, necessitating periodic purity verification [2] [6].
FIBF-d7 hydrochloride belongs to the 4-anilidopiperidine class of synthetic opioids, sharing core structural motifs with fentanyl:
Unlike therapeutic opioids, FIBF-d7 serves as an analytical internal standard or metabolic probe:
FIBF-d7 hydrochloride falls under controlled substance regulations due to its structural similarity to Schedule I/II opioids. Key regulatory frameworks include:
United States Controlled Substances Act (CSA) Provisions:
Table 2: DEA Exemption Requirements for Controlled Substance Preparations
Parameter | Exemption Requirement | Legal Basis |
---|---|---|
Purpose | Laboratory/industrial research only | 21 CFR §1308.23(b) |
Packaging | ≤1 mL glass vials; low concentration | 21 CFR §1308.24(c) |
Denaturing agents | Must prevent abuse potential | 21 U.S.C. §811(g)(3)(B) |
Bulk quantities | No distribution; in-house use exclusively | 21 CFR §1308.24(g) |
Recordkeeping | Detailed inventory logs | 21 CFR §1301.74 |
International Controls:
Regulatory status remains dynamic, with exemptions revocable if diversion risks emerge. Modifications to molecular structure (e.g., altered deuterium positions) require new DEA applications under 21 CFR §1308.23(h) [1] [5].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8